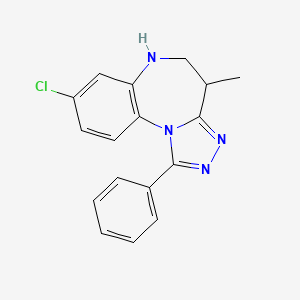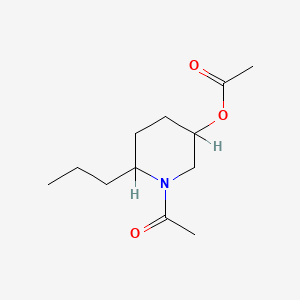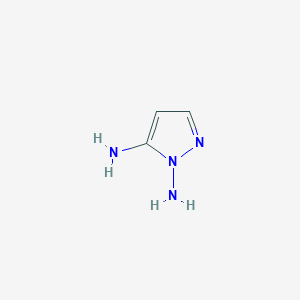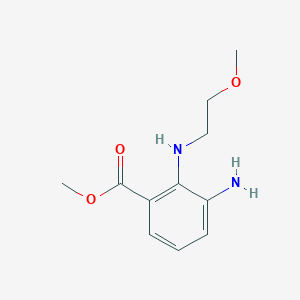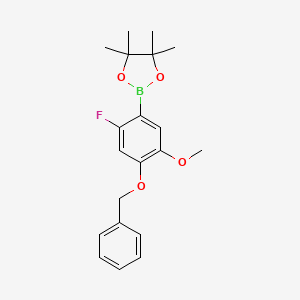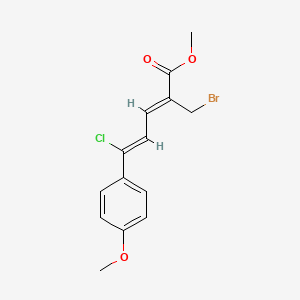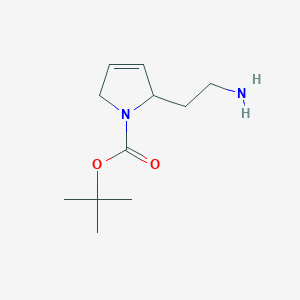
3-Methyl-5-(methylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O4S It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the 3-position and a methylsulfonyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfonyl)benzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce 3-nitrotoluene.
Reduction: The nitro group in 3-nitrotoluene is reduced to an amino group, forming 3-aminotoluene.
Sulfonation: 3-aminotoluene undergoes sulfonation with methylsulfonyl chloride in the presence of a base to yield 3-methyl-5-(methylsulfonyl)aniline.
Oxidation: Finally, the amino group is oxidized to a carboxylic acid group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: this compound can be converted to 3-carboxy-5-(methylsulfonyl)benzoic acid.
Reduction: The reduction of the sulfonyl group can yield 3-methyl-5-(methylthio)benzoic acid.
Substitution: Various substituted benzoic acids can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(methylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(methylsulfonyl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-Methylsulfonylbenzoic acid: Lacks the methyl group, which can affect its physical and chemical properties.
3-Methyl-4-(methylsulfonyl)benzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Methyl-5-(methylsulfonyl)benzoic acid is unique due to the presence of both a methyl and a methylsulfonyl group on the benzene ring. This combination of substituents imparts specific chemical properties that can be exploited in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C9H10O4S |
|---|---|
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
3-methyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H10O4S/c1-6-3-7(9(10)11)5-8(4-6)14(2,12)13/h3-5H,1-2H3,(H,10,11) |
InChI-Schlüssel |
CBYSRUGHZFEYKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


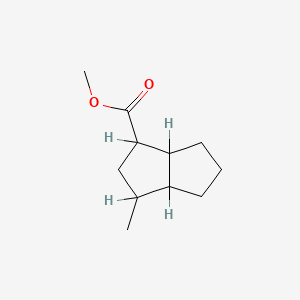
![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)
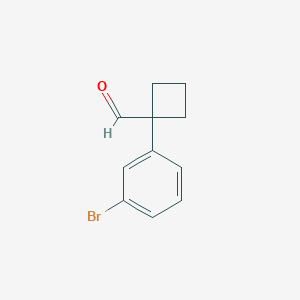
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
